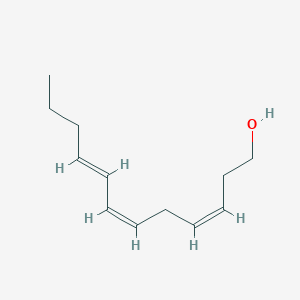
3Z,6Z,8E-Dodecatrien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3Z,6Z,8E-Dodecatrien-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Communication in Termites
DTOH serves as a trail-following pheromone in various termite species. Research has shown that it plays a crucial role in the orientation and recruitment of termites. For instance, studies have demonstrated that at an optimal concentration of approximately 1 picogram per centimeter, DTOH effectively recruits termites, facilitating their foraging behavior .
Behavioral Studies
DTOH has been extensively used in behavioral assays to understand chemical communication among termites. It interacts with specific olfactory receptors, triggering trail-following behavior. The compound's effectiveness varies with concentration; concentrations too low or too high can diminish its pheromonal activity .
Pest Control Strategies
Given its role as a pheromone, DTOH has potential applications in developing biological pest control methods . By synthesizing DTOH and deploying it in environments where termite infestations occur, researchers aim to manipulate termite behavior for effective pest management .
Case Study 1: Trail-Following Behavior
In a study conducted on M. exiguus, researchers found that DTOH was the primary component responsible for trail-following behavior. Behavioral assays indicated that the compound's recruitment efficiency was significant even at extremely low concentrations .
Case Study 2: Electroantennographic Response
Another study utilized electroantennography (EAG) to assess the sensitivity of termite antennae to DTOH. Results showed that termites exhibited strong responses to synthetic DTOH compared to other compounds, indicating its pivotal role in chemical communication .
Analyse Chemischer Reaktionen
Synthetic Preparation
DTOH is synthesized via stereoselective routes to achieve the required (3Z,6Z,8E)-configuration. A representative 9-step synthesis includes:
Key Reaction Table:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Tosylation | Tosyl chloride, pyridine | Stable tosylate for elimination |
| 2 | Elimination | t-BuOK, THF, 0°C → rt | Alkyne generation |
| 5 | Hydrogenation | Lindlar catalyst, H₂, quinoline | Z-selectivity preservation |
Hydroxyl Group Modifications
- Acetylation : Treatment with acetic anhydride/pyridine converts DTOH to its acetate ester, abolishing trail-following behavior in Microcerotermes exiguus (χ² = 34.57, p < 0.001) .
- Silylation : Reaction with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) forms a TMS ether, reducing bioactivity by 82% .
- Bromination : HBr/acetic acid brominates the hydroxyl group, decreasing trail-following efficacy (χ² = 28.94, p < 0.001) .
Double Bond Reactions
- Partial Hydrogenation : Catalytic hydrogenation (Pd/BaSO₄) selectively reduces the 8E double bond to 8Z, yielding (3Z,6Z,8Z)-dodecatrien-1-ol with 10,000× lower pheromone activity .
- Epoxidation : Not directly reported, but analogous trienes undergo epoxidation with mCPBA (meta-chloroperbenzoic acid), likely altering bioactivity.
Stereochemical Effects on Reactivity
The (3Z,6Z,8E)-configuration is critical for biological activity:
| Isomer | Trail-Following Activity | Source Organism |
|---|---|---|
| (3Z,6Z,8E)-DTOH | 100% (baseline) | Reticulitermes speratus |
| (3Z,6E,8E)-DTOH | 0% | Porotermes adamsoni |
| (3Z,6Z,8Z)-DTOH | 0.01% | Synthetic |
Mechanistic Insight : The 8E geometry optimizes receptor binding, while Z→E isomerization at C6/C8 disrupts hydrophobic interactions .
Analytical Degradation Pathways
- Oxidation : Air exposure slowly oxidizes DTOH to dodecatrienal, detectable via GC-MS (retention index: 1483; m/z = 180 [M⁺], 142, 135) .
- Thermal Decomposition : Heating above 150°C induces retro-ene reactions, forming hexenal and hexadiene fragments .
Biological Inactivation Mechanisms
Termites employ enzymatic modifications to degrade DTOH:
- Esterases : Hydrolyze acetate derivatives to regenerate active DTOH .
- Oxidoreductases : Convert DTOH to inactive ketones in nest environments .
This compound’s reactivity underscores its dual role as a pheromone and a model for studying stereochemical effects in semiochemicals. Future work should explore enantioselective synthesis and receptor-binding studies to elucidate structure-activity relationships further .
Eigenschaften
CAS-Nummer |
19926-64-8 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-7,9-10,13H,2-3,8,11-12H2,1H3/b5-4+,7-6-,10-9- |
InChI-Schlüssel |
KWVQYNPBWXUHHT-LGRDCDGLSA-N |
SMILES |
CCCC=CC=CCC=CCCO |
Isomerische SMILES |
CCC/C=C/C=C\C/C=C\CCO |
Kanonische SMILES |
CCCC=CC=CCC=CCCO |
Synonyme |
(Z,E,E)-3,6,8-Dodecatrien-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















